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CAS No.: 1226215-87-7

Cat. No.: B582226

Get Quote

Executive Summary
3-(4-Chlorophenyl)picolinic acid (CAS: 1226215-87-7) represents a specialized chemical

scaffold in medicinal chemistry, functioning as a bioisostere of the classic metabolic inhibitor 3-

mercaptopicolinic acid (3-MPA). While historically rooted in the structural class of auxinic

herbicides (e.g., aminopyralid), its pharmacophore possesses distinct properties relevant to

human therapeutics.

This guide analyzes the molecule as a privileged scaffold for targeting metalloenzymes. Its

primary therapeutic potential lies in the inhibition of Phosphoenolpyruvate Carboxykinase

(PEPCK-C/Pck1), the rate-limiting enzyme in hepatic gluconeogenesis, offering a pathway for

Type 2 Diabetes management. Secondary potential exists in Matrix Metalloproteinase (MMP)

inhibition for oncology, driven by the zinc-chelating picolinate moiety and the hydrophobic S1'

pocket-filling chlorophenyl group.

Part 1: Chemical Profile & Pharmacophore Analysis
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Structural Logic
The molecule integrates two critical domains that define its biological activity:

The Warhead (Picolinic Acid): A bidentate ligand capable of chelating divalent metal cations

(Mn²⁺, Zn²⁺, Fe²⁺) within enzyme active sites.

The Selectivity Filter (3-(4-Chlorophenyl)): A hydrophobic aryl substituent at the 3-position.

Steric Bulk: Occupies hydrophobic pockets adjacent to the catalytic center (e.g., the GTP-

binding cleft in PEPCK or S1' in MMPs).

Metabolic Stability: The para-chloro substitution blocks metabolic oxidation at the most

reactive phenyl position, extending half-life compared to unsubstituted analogs.

Physicochemical Properties (Predicted)
Property Value Implication

Molecular Weight 233.65 g/mol
Fragment-like; high ligand

efficiency potential.

LogP ~2.8
Good membrane permeability;

orally bioavailable.

pKa (Acid) ~5.4
Ionized at physiological pH

(anionic species binds metal).

H-Bond Donors/Acceptors 1 / 3
Compliant with Lipinski's Rule

of 5.

Part 2: Primary Therapeutic Target – PEPCK
Inhibition
Target: Cytosolic Phosphoenolpyruvate Carboxykinase
(PEPCK-C / Pck1)
Therapeutic Indication: Type 2 Diabetes Mellitus (T2DM).
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Mechanism of Action
PEPCK catalyzes the decarboxylation and phosphorylation of oxaloacetate (OAA) to

phosphoenolpyruvate (PEP), the first committed step in gluconeogenesis.[1][2][3][4] It requires

Mn²⁺ and Mg²⁺ for catalysis.

3-(4-Chlorophenyl)picolinic acid functions as a competitive inhibitor via a dual-mode

mechanism:

Metal Chelation: The nitrogen of the pyridine ring and the carboxylate oxygen coordinate the

active site Mn²⁺ ion, displacing the water molecule required for catalysis.

Hydrophobic Displacement: The 3-(4-chlorophenyl) moiety extends into the hydrophobic

pocket normally occupied by the guanosine moiety of GTP (or adjacent allosteric clefts),

stabilizing the closed, inactive conformation of the enzyme.

Expert Insight: Unlike hydrazine sulfate (a toxic PEPCK inhibitor), picolinic acid derivatives offer

a cleaner toxicity profile. The 3-aryl substitution is critical; unsubstituted picolinic acid is too

weak (Ki in mM range), whereas 3-substituted analogs achieve µM potency.

Signaling Pathway Visualization
The following diagram illustrates the intervention point of 3-(4-Chlorophenyl)picolinic acid
within the hepatic gluconeogenesis pathway.
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Caption: Mechanism of Hepatic Gluconeogenesis blockade via PEPCK inhibition. The inhibitor

targets the cytosolic conversion of OAA to PEP.
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Part 3: Secondary Targets & Off-Target Risks
Matrix Metalloproteinases (MMPs)
Indication: Cancer Metastasis, Tissue Remodeling.

Rationale: MMPs are zinc-dependent endopeptidases. The picolinic acid "warhead" is a

known Zinc Binding Group (ZBG).

SAR Insight: The 4-chlorophenyl group is positioned to enter the S1' specificity pocket of

MMPs. The depth and hydrophobicity of this pocket vary between MMP subtypes (e.g.,

MMP-2 vs. MMP-13), allowing for potential selectivity optimization.

Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indication: Immuno-oncology.

Rationale: Picolinic acid is a downstream metabolite of the kynurenine pathway. Analogs can

act as feedback inhibitors or competitive ligands for the heme-iron center of IDO1,

modulating immune tolerance.

Part 4: Experimental Validation Protocols
To validate 3-(4-Chlorophenyl)picolinic acid as a PEPCK inhibitor, use the following coupled

enzyme assay. This protocol avoids the artifacts common in direct decarboxylation assays.

Protocol: PEPCK-C Coupled Enzyme Assay (NADH
Depletion)
Principle: PEPCK activity generates PEP.[4] Pyruvate Kinase (PK) converts PEP to Pyruvate.

Lactate Dehydrogenase (LDH) converts Pyruvate to Lactate, oxidizing NADH to NAD+. The

rate of NADH decrease (Absorbance at 340 nm) is proportional to PEPCK activity.

Reagents:

Buffer: 50 mM HEPES-NaOH (pH 7.4), 2 mM DTT.

Cofactors: 2 mM MnCl₂, 10 mM MgCl₂, 0.2 mM NADH.
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Substrates: 0.5 mM Oxaloacetate (OAA), 0.2 mM GTP (or ITP).

Coupling Enzymes: Pyruvate Kinase (5 U/mL), Lactate Dehydrogenase (5 U/mL), ADP (1

mM).

Test Compound: 3-(4-Chlorophenyl)picolinic acid (dissolved in DMSO).

Step-by-Step Workflow:

Pre-Incubation: Mix Buffer, Cofactors, Coupling Enzymes, and Test Compound (0.1 – 100

µM) in a 96-well UV-transparent plate. Incubate at 25°C for 10 minutes to allow inhibitor

binding.

Initiation: Add GTP to initiate the reaction. (Start with OAA if checking for OAA-competitive

kinetics).

Measurement: Monitor Absorbance at 340 nm every 30 seconds for 15 minutes.

Control: Run a "No Enzyme" blank to account for spontaneous NADH oxidation and a

"DMSO only" control for 100% activity.

Analysis: Calculate the slope (ΔA340/min). Determine IC50 using non-linear regression

(GraphPad Prism).

Validation Criteria:

Z-Factor: Must be > 0.5 for screening.

Specificity Check: Test the compound against PK/LDH alone to ensure it is not inhibiting the

coupling system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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